2-Hydroxy-3-méthoxyphénylacétonitrile

Vue d'ensemble

Description

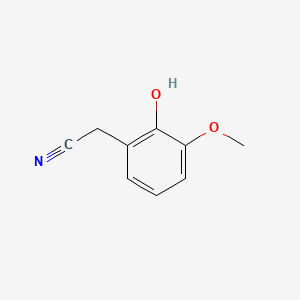

2-Hydroxy-3-methoxyphenylacetonitrile is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Hydroxy-3-methoxyphenylacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-3-methoxyphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-methoxyphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médecine : Synthèse de molécules bioactives

2-Hydroxy-3-méthoxyphénylacétonitrile : est utilisé dans la synthèse de diverses molécules bioactives. Sa structure sert de précurseur à la production de produits pharmaceutiques ciblant un éventail de maladies. Par exemple, il peut être transformé en composés présentant des propriétés antifongiques, antibactériennes ou anti-inflammatoires .

Agriculture : Développement de pesticides

En agriculture, ce composé trouve une application dans le développement de pesticides. Ses propriétés chimiques permettent la synthèse de pesticides à base de nitriles efficaces contre un éventail de ravageurs, protégeant ainsi les cultures et garantissant des rendements plus élevés .

Science des matériaux : Synthèse de polymères

Le groupe nitrile dans This compound est réactif et peut être utilisé pour créer de nouveaux polymères présentant des caractéristiques spécifiques. Ces polymères peuvent avoir des applications allant de la fabrication industrielle aux matériaux biodégradables .

Sciences de l’environnement : Étalons analytiques

Ce composé est également important en sciences de l’environnement, où il peut être utilisé comme étalon analytique pour calibrer les instruments. Cela garantit une mesure précise des polluants et contribue à l’évaluation de la contamination environnementale .

Chimie industrielle : Intermédiaire chimique

En chimie industrielle, This compound agit comme un intermédiaire dans la synthèse de produits chimiques plus complexes. Il est impliqué dans des processus de synthèse en plusieurs étapes qui produisent des colorants, des résines et d’autres produits chimiques industriels .

Biochimie : Études d’inhibition enzymatique

Le composé est utilisé en biochimie pour étudier l’inhibition enzymatique. Il peut imiter certains substrats naturels et aider à comprendre les mécanismes de l’action enzymatique, ce qui est crucial pour le développement de médicaments .

Chimie analytique : Chromatographie

En chimie analytique, This compound est utilisé en chromatographie comme étalon pour identifier et quantifier les substances au sein d’un mélange, contribuant au contrôle qualité et à la recherche .

Industrie alimentaire : Agent aromatisant et parfumant

Enfin, dans l’industrie alimentaire, les dérivés de ce composé sont étudiés pour leur utilisation potentielle comme agents aromatisants ou dans la création de parfums en raison de leurs propriétés aromatiques .

Propriétés

IUPAC Name |

2-(2-hydroxy-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-6-10)9(8)11/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPGOFBJMBBPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195597 | |

| Record name | 2-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42973-56-8 | |

| Record name | 2-Hydroxy-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42973-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042973568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42973-56-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-3-METHOXYBENZENEACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS53NK7JPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-hydroxy-3-methoxyphenylacetonitrile formed from simmondsin, and what does this tell us about simmondsin's biological activity?

A1: The study [] demonstrates that treating simmondsin with sodium hydroxide leads to its breakdown into two products: d-glucose and 2-hydroxy-3-methoxyphenylacetonitrile. This degradation process inactivates simmondsin's appetite-suppressing activity. While the study doesn't directly investigate the mechanism of action for this appetite suppression, it suggests that the intact simmondsin structure, rather than its degradation products, is crucial for this biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.